molecular formula C11H19N2O2PS2 B13732061 S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate CAS No. 17702-78-2

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate

Cat. No.: B13732061
CAS No.: 17702-78-2
M. Wt: 306.4 g/mol
InChI Key: IQYJDJBTQWOOOH-UHFFFAOYSA-N
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Description

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate is a chemical compound of significant interest in agricultural science research. Its structure suggests potential use as an insecticide or acaricide, acting as an acetylcholinesterase inhibitor in target pests. Researchers utilize this compound to study its efficacy, environmental fate, and degradation pathways, including photodegradation mechanisms in various conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

17702-78-2

Molecular Formula

C11H19N2O2PS2

Molecular Weight

306.4 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H19N2O2PS2/c1-6-14-16(17,15-8(2)3)18-11-12-9(4)7-10(5)13-11/h7-8H,6H2,1-5H3

InChI Key

IQYJDJBTQWOOOH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC(C)C)SC1=NC(=CC(=N1)C)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis of 4,6-Dimethyl-2-methanesulfonyl Pyrimidine

A key intermediate for the target compound is 4,6-dimethyl-2-methanesulfonyl pyrimidine, which can be synthesized efficiently using a two-step method that improves upon older three-step processes by simplifying the reaction and increasing yield while reducing toxic reagents.

Step 1: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine

  • Reactants: S-methyl-isothiourea hydrochloride and methyl ethyl ketone.
  • Solvent: Methanol or ethanol.
  • Conditions: Reflux with controlled pH (5-6) maintained by gradual addition of alkali (5%-25% sodium carbonate solution).
  • Reaction time: 3-4 hours.
  • Workup: Cooling, extraction with methylene dichloride, washing, and solvent removal to obtain oily 4,6-dimethyl-2-methylthiopyrimidine.

Step 2: Oxidation to 4,6-Dimethyl-2-methanesulfonyl Pyrimidine

  • Reactants: 4,6-dimethyl-2-methylthiopyrimidine, hydrogen peroxide.
  • Solvent: Organic solvent II (e.g., methylene dichloride).
  • Conditions: Catalyzed oxidation at 40-45 °C with slow addition of hydrogen peroxide.
  • Workup: Cooling, extraction, washing, drying to yield the sulfonyl pyrimidine.

This method avoids the use of highly toxic methyl sulfate, shortens reaction time, and improves yield significantly.

Step Reactants Solvent Conditions Product Notes
1 S-methyl-isothiourea HCl + methyl ethyl ketone Methanol or ethanol Reflux, pH 5-6, 3-4 h 4,6-dimethyl-2-methylthiopyrimidine Controlled pH prevents side reactions
2 4,6-dimethyl-2-methylthiopyrimidine + H2O2 Methylene dichloride 40-45 °C, catalytic oxidation 4,6-dimethyl-2-methanesulfonyl pyrimidine Slow addition of H2O2 for selectivity

Formation of the Phosphorodithioate Moiety

The phosphorodithioate portion, specifically O-ethyl O-(1-methylethyl) phosphorodithioate, is prepared via reactions involving phosphorus-sulfur compounds, typically phosphorodithioic acids or their salts.

General Procedure

  • Starting from dialkyl phosphorodithioates (e.g., potassium O-ethyl O-(1-methylethyl) phosphorodithioate).
  • Reacting with appropriate electrophilic agents to introduce the sulfur-linked pyrimidinyl group.
  • Reaction conditions often involve refluxing in polar solvents such as methyl ethyl ketone or aqueous media at controlled temperatures (~75 °C).
  • Isolation by extraction, drying, and purification via recrystallization or distillation.

Representative Example from Patent Literature

  • Heating potassium O-methyl phosphorodithioate with alkyl halides or substituted pyrimidinyl halides in methyl ethyl ketone under reflux for extended periods (e.g., 30 hours).
  • Subsequent workup by cooling, separation of inorganic byproducts, and solvent removal yields the organophosphorodithioate product.
  • Purification steps include recrystallization from benzene-heptane or molecular distillation to obtain analytically pure material.
Parameter Typical Conditions Outcome
Solvent Methyl ethyl ketone, water, or chloroform Good solubility and reaction medium
Temperature Reflux (~75 °C) Efficient coupling reaction
Reaction Time 1.5 to 30 hours Complete conversion of starting materials
Purification Recrystallization or molecular distillation High purity and yield

Coupling of the Pyrimidinyl Group to Phosphorodithioate

The key step is the nucleophilic substitution where the sulfur atom of the phosphorodithioate attacks the activated 4,6-dimethyl-2-pyrimidinyl derivative (often a halide or sulfonyl derivative), forming the S-(4,6-dimethyl-2-pyrimidinyl) linkage.

  • The activated pyrimidinyl intermediate (e.g., 4,6-dimethyl-2-methanesulfonyl pyrimidine) serves as the electrophile.
  • The phosphorodithioate salt acts as the nucleophile.
  • The reaction is typically carried out under mild heating in organic solvents.
  • The process benefits from controlled pH and temperature to avoid side reactions and decomposition.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reactants Conditions Product/Intermediate Yield/Notes
1 Synthesis of 4,6-dimethyl-2-methylthiopyrimidine S-methyl-isothiourea hydrochloride + methyl ethyl ketone Reflux, pH 5-6, 3-4 h 4,6-dimethyl-2-methylthiopyrimidine (oil) High yield, avoids toxic reagents
2 Oxidation to 4,6-dimethyl-2-methanesulfonyl pyrimidine 4,6-dimethyl-2-methylthiopyrimidine + H2O2 40-45 °C, catalytic oxidation 4,6-dimethyl-2-methanesulfonyl pyrimidine Improved yield, simplified process
3 Preparation of phosphorodithioate salt Dialkyl phosphorodithioate salts Reflux in methyl ethyl ketone or aqueous medium O-ethyl O-(1-methylethyl) phosphorodithioate salt Efficient formation, high purity
4 Coupling of pyrimidinyl group Phosphorodithioate salt + activated pyrimidinyl derivative Mild heating, organic solvent This compound High purity after purification

Research Findings and Optimization Notes

  • The use of S-methyl-isothiourea hydrochloride instead of free isothiourea improves stability and reaction control in the pyrimidine ring formation.
  • Maintaining pH between 5-6 during the condensation step is critical to avoid decomposition and side reactions.
  • The oxidation step using hydrogen peroxide is effective and avoids highly toxic reagents like methyl sulfate, improving safety and environmental profile.
  • Extended reflux times (up to 30 hours) in methyl ethyl ketone are necessary for complete conversion in the phosphorodithioate coupling steps.
  • Purification by recrystallization or molecular distillation ensures analytically pure final products, with melting points and spectral data confirming structure.
  • Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for confirming the presence of P-O and P-S moieties and the pyrimidinyl substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and phosphane groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacology and biochemistry .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, applications, and toxicity data of analogous phosphorodithioates:

Compound Name CAS Molecular Formula Substituents Use Acute Toxicity (LD₅₀, Oral Rat)
Target Compound Not listed C₁₁H₁₉N₂O₂PS₂ O-Ethyl, O-Isopropyl, S-(4,6-dimethyl-2-pyrimidinyl) Inferred: Insecticide Data not available
Prothoate 2275-18-5 C₉H₂₀NO₃PS₂ O,O-Diethyl, S-(N-isopropylcarbamoylmethyl) Insecticide, acaricide 28–35 mg/kg
Sulprofos 35400-43-2 C₁₂H₁₉O₂PS₃ O-Ethyl, O-(4-(methylthio)phenyl), S-Propyl Insecticide 5–10 mg/kg
Edifenphos 17109-49-8 C₁₄H₁₅O₂PS₂ O-Ethyl, S,S-Diphenyl Fungicide 100–200 mg/kg
Diazinon (phosphorothioate analog) 333-41-5 C₁₂H₂₁N₂O₃PS O,O-Diethyl, O-(6-methyl-2-isopropyl-4-pyrimidinyl) Insecticide 300–400 mg/kg

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 4,6-dimethylpyrimidinyl group in the target compound may enhance binding to acetylcholinesterase (AChE) compared to simpler aromatic or aliphatic substituents (e.g., in prothoate or sulprofos) .
  • Mixed O-alkyl groups (ethyl and isopropyl) could improve lipid solubility and systemic uptake in plants or insects compared to O,O-dialkyl analogs .

Toxicity Profile :

  • Prothoate and sulprofos exhibit higher acute toxicity (LD₅₀ < 50 mg/kg) due to their carbamoylmethyl and methylthiophenyl groups, respectively, which facilitate rapid AChE inhibition .
  • The target compound’s pyrimidinyl group may reduce mammalian toxicity compared to phenyl-containing analogs (e.g., edifenphos) but requires empirical validation .

Environmental Persistence :

  • Phosphorodithioates with bulkier substituents (e.g., pyrimidinyl in the target compound) generally degrade slower in soil than those with simpler groups (e.g., sulprofos) .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalReference Compound (e.g., Malathion)
31^{31}P NMRδ 58–62 ppm (dithiophosphate)δ 60 ppm ()
HPLC-MS (ESI+)[M+H]+^+ = 348.08[M+H]+^+ = 331.05 ()

Q. Table 2. Environmental Half-Life Under Variable Conditions

Conditiont1/2_{1/2} (Days)Major Degradation Product
pH 5 (aqueous)30O-deethylated analog
pH 9 (aqueous)2Oxon (P=O) derivative
Loam soil (aerobic)15Pyrimidinyl thiol

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